molecular formula C14H13NO B14675159 Benzophenone, 4-methyl-, oxime CAS No. 38032-15-4

Benzophenone, 4-methyl-, oxime

Cat. No.: B14675159
CAS No.: 38032-15-4
M. Wt: 211.26 g/mol
InChI Key: DLWJYBRYNWIYIQ-PFONDFGASA-N
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Description

Benzophenone, 4-methyl-, oxime is an organic compound derived from benzophenone. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the 4-methylbenzophenone structure. This compound is of interest due to its applications in organic synthesis and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzophenone, 4-methyl-, oxime can be synthesized through the reaction of 4-methylbenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically involves mixing the reactants in an aqueous or alcoholic solution and allowing the reaction to proceed at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This process can be catalyzed by various acids, including sulfuric acid, hydrochloric acid, and polyphosphoric acid .

Chemical Reactions Analysis

Types of Reactions

Benzophenone, 4-methyl-, oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzophenone, 4-methyl-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzophenone, 4-methyl-, oxime involves its ability to undergo the Beckmann rearrangement, where the oxime is converted to an amide. This reaction involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, forming a new C-N bond. The reaction is typically catalyzed by acids, which protonate the oxime oxygen, making it a better leaving group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzophenone, 4-methyl-, oxime is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different chemical and physical properties compared to other oximes .

Properties

CAS No.

38032-15-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14-

InChI Key

DLWJYBRYNWIYIQ-PFONDFGASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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